1-Chloro-4-((chlorodifluoromethyl)sulfonyl)benzene
Description
1-Chloro-4-((chlorodifluoromethyl)sulfonyl)benzene is a substituted benzene derivative featuring a chlorine atom at the para position and a (chlorodifluoromethyl)sulfonyl group (-SO₂CF₂Cl) at the meta position. The sulfonyl group is electron-withdrawing, influencing the compound’s reactivity and stability.
Properties
IUPAC Name |
1-chloro-4-[chloro(difluoro)methyl]sulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O2S/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUOPZAXIVBMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(F)(F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514548 | |
| Record name | 1-Chloro-4-[chloro(difluoro)methanesulfonyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403496-62-8 | |
| Record name | 1-Chloro-4-[chloro(difluoro)methanesulfonyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Chloro-4-((chlorodifluoromethyl)sulfonyl)benzene involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with chlorodifluoromethane under specific conditions. The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Chloro-4-((chlorodifluoromethyl)sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to yield different derivatives.
Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents.
Major Products: Depending on the reaction, products can range from sulfonic acids to various substituted benzene derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable for introducing sulfonyl and chloro groups into aromatic compounds, facilitating further chemical reactions.
- Reagent in Chemical Reactions : It can participate in nucleophilic substitution reactions, oxidation, and reduction processes, leading to the formation of various derivatives such as sulfone and sulfide compounds.
Biology
- Biochemical Studies : Investigated for its potential effects on biological systems, particularly regarding its interactions with enzymes and receptors. Its electrophilic nature allows it to modify biological molecules, influencing cellular pathways.
- Immunotoxicity Research : Studies have indicated that this compound exhibits mild sensitization potential in lymphocyte proliferation tests, suggesting a need for further investigation into its immunological effects.
Medicine
- Drug Development : The compound is being explored for its therapeutic properties and as a precursor in drug synthesis. Its ability to modify bioactive molecules positions it as a valuable tool in medicinal chemistry.
- Potential Therapeutic Uses : Research indicates that it may possess antimicrobial and anticancer properties, warranting further exploration into its pharmacological applications.
Industry
- Production of Specialty Chemicals : Utilized in the manufacturing of advanced materials and specialty chemicals, including coatings and polymers.
- Agrochemical Applications : Emerging interest in its use for developing new agrochemicals aimed at pest control or enhancing plant growth.
Synthesis of Bioactive Molecules
Recent research has highlighted the compound's utility in synthesizing bioactive molecules with potential therapeutic effects. For example:
- A study demonstrated its effectiveness in creating compounds exhibiting antimicrobial activity through targeted synthetic pathways.
Material Science Applications
Investigations into the thermal stability and electrical conductivity of materials incorporating this compound have shown promising results:
- Research findings indicate that materials derived from 1-Chloro-4-((chlorodifluoromethyl)sulfonyl)benzene exhibit enhanced performance characteristics suitable for advanced applications in electronics.
Mechanism of Action
The mechanism of action of 1-Chloro-4-((chlorodifluoromethyl)sulfonyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the benzene core with sulfonyl or related substituents, enabling comparative analysis:
1-Chloro-4-[(dichloromethyl)sulfonyl]benzene (CAS 32748-30-4)
- Substituent : Dichloromethyl (-SO₂CCl₂H).
- Molecular Weight : 259.54 g/mol.
- Physical Properties : Melting point 119–120°C; density 1.56 g/cm³.
1-Chloro-4-(phenylsulfonyl)benzene (Sulphenone, CAS 80-00-2)
- Substituent : Phenyl (-SO₂C₆H₅).
- Applications: Widely used as a pesticide (Sulphenone).
- Key Differences : The phenyl group introduces steric bulk and aromaticity, reducing reactivity compared to halogenated sulfonyl groups.
1-Chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene (CAS 1550-27-2)
- Substituent: Trifluoromethyl (-SO₂CF₃) and nitro (-NO₂).
- Molecular Weight : 289.61 g/mol.
- Applications : Utilized as a research chemical.
- Key Differences : The trifluoromethyl group offers higher electronegativity and thermal stability, while the nitro group enhances electrophilicity.
(E)-1-Chloro-4-((2-iodo-2-phenylvinyl)sulfonyl)benzene
- Substituent : Vinyl-iodophenyl (-SO₂C(I)=CHPh).
- Synthesis : Prepared via iodovinyl sulfonylation, yielding 76% under optimized conditions.
- Key Differences : The unsaturated vinyl group introduces conjugation, altering electronic properties and reactivity.
Physical and Chemical Properties
Key Trends :
- Halogenated sulfonyl groups (e.g., -CF₂Cl, -CF₃) increase molecular weight and density compared to phenyl analogs.
- Melting points correlate with substituent symmetry and intermolecular forces; dichloromethyl derivatives exhibit higher melting points due to stronger van der Waals interactions.
Biological Activity
1-Chloro-4-((chlorodifluoromethyl)sulfonyl)benzene, with the molecular formula C7H4Cl2F2O2S and a molecular weight of approximately 261.07 g/mol, is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and agrochemicals . This article explores its biological activity, including toxicity, potential therapeutic uses, and its mechanisms of action.
Chemical Structure and Properties
The compound features a benzene ring substituted with a chlorine atom and a chlorodifluoromethylsulfonyl group at the para position. The presence of these functional groups contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C7H4Cl2F2O2S |
| Molecular Weight | 261.07 g/mol |
| CAS Number | 403496-62-8 |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Toxicity Studies
Toxicological evaluations have indicated that this compound exhibits moderate toxicity. In repeated dose toxicity studies conducted on rats and mice, the following findings were reported:
- Oral Exposure :
- Dermal Exposure :
- Inhalation Studies :
Immunotoxicity
The compound has shown weak sensitization potential in lymphocyte proliferation tests, with stimulation indices indicating a mild immune response at certain concentrations. The effective concentration producing a threefold increase in lymphocyte proliferation (EC3) was reported to be around 31.8% .
The specific mechanisms by which this compound exerts its biological effects are not fully elucidated; however, it is believed to interact with various cellular pathways due to its electrophilic nature. The sulfonyl group may facilitate nucleophilic attack by biological molecules, potentially leading to modifications in protein function or enzyme activity.
Potential Applications
Though primarily studied for its chemical properties, there is emerging interest in exploring the compound's utility in medicinal chemistry:
- Chemical Tool : Its ability to modify bioactive molecules positions it as a valuable chemical tool for drug discovery.
- Agrochemical Potential : The compound's reactivity suggests possible applications in developing new agrochemicals aimed at pest control or plant growth regulation.
Case Studies
Recent studies have highlighted the compound's role in various synthetic applications:
- Synthesis of Bioactive Molecules : Research has demonstrated its utility in synthesizing compounds with potential antimicrobial and anticancer properties .
- Material Science Applications : Investigations into its thermal stability and conductivity have opened avenues for its use in advanced materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-Chloro-4-((chlorodifluoromethyl)sulfonyl)benzene, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via sulfonation and halogenation steps. For example, sulfonyl chloride intermediates (e.g., 1-chloro-4-(phenylsulfonyl)benzene) are often prepared using chlorosulfonic acid under controlled temperatures (0–5°C) . Optimization involves adjusting stoichiometry (e.g., molar ratios of ClSO₃H to benzene derivatives) and reaction time to minimize byproducts like sulfonic acids. Post-synthesis purification via column chromatography (hexane/EtOAc gradients) is critical .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and assess electronic effects. For instance, ¹⁹F-NMR can resolve CF₂Cl groups (δ ~ -40 to -60 ppm), while ¹H-NMR identifies aromatic protons (δ ~7.5–8.0 ppm) . X-ray crystallography or computational methods (DFT) can further validate geometry and sulfonyl group orientation .
Q. What safety protocols are essential for handling chlorinated sulfonyl compounds in the lab?
- Methodological Answer : Implement engineering controls (fume hoods, closed systems) and personal protective equipment (nitrile gloves, respirators for vapor protection). Refer to safety guidelines for analogous compounds like 1-bromo-4-(chlorodifluoromethyl)benzene, which emphasize avoiding skin contact and managing spills with inert absorbents .
Advanced Research Questions
Q. How do steric and electronic effects of the chlorodifluoromethyl sulfonyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing sulfonyl group reduces electron density on the benzene ring, directing electrophilic substitution to the para position. Steric hindrance from the CF₂Cl group may slow nucleophilic attacks. Comparative studies with analogs (e.g., methylsulfonyl derivatives) using Hammett constants (σₚ values) or kinetic isotope effects can quantify these impacts .
Q. What mechanistic insights explain contradictory yields in catalytic hydrogenation or allylic substitution reactions involving this compound?
- Methodological Answer : Contradictions may arise from competing pathways (e.g., radical vs. polar mechanisms). For example, cobalt-catalyzed allylic substitution (CAS) with this compound as a 1,1-synthon requires precise ligand selection (e.g., phosphines vs. N-heterocyclic carbenes) to stabilize intermediates. Monitor reaction progress via in situ IR or GC-MS to detect side reactions .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or environmental stability?
- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of C–S and C–Cl bonds, predicting degradation pathways. Molecular docking studies (e.g., with estrogen receptors) can identify structural modifications to improve binding affinity, as seen in DDE analogs .
Data Contradictions and Resolution
Q. Why do reported NMR chemical shifts for sulfonyl benzene derivatives vary across studies?
- Resolution : Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆), concentration, and temperature. Standardize conditions (e.g., 298 K, 400 MHz) and reference internal standards (TMS for ¹H/¹³C, CFCl₃ for ¹⁹F) . Cross-validate with DEPTQ spectra to resolve signal overlaps .
Q. How should researchers address discrepancies in catalytic efficiency for sulfonyl-based transformations?
- Resolution : Replicate experiments with controlled parameters (catalyst loading, solvent polarity). For example, in chromium-catalyzed hydrogenation, trace moisture or oxygen can deactivate catalysts—use Schlenk lines for inert conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
